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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-1-hexanol

Cat. No.: B162434 Get Quote

An In-depth Technical Guide to (S)-(+)-4-Methyl-
1-hexanol
For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-(+)-4-Methyl-1-hexanol is a chiral alcohol that holds significance as a building block in

asymmetric synthesis. Its specific stereochemistry makes it a valuable precursor for the

synthesis of complex chiral molecules, particularly in the fields of fragrance, flavor, and

pharmaceuticals. This technical guide provides a comprehensive overview of the physical and

chemical properties of (S)-(+)-4-Methyl-1-hexanol, detailed experimental protocols for its

characterization, and a summary of its chemical behavior.

Physical Properties
(S)-(+)-4-Methyl-1-hexanol is a colorless liquid at room temperature. A comprehensive

summary of its key physical properties is presented in Table 1.
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Property Value Units

Molecular Formula C₇H₁₆O

Molecular Weight 116.20 g/mol

Appearance
Colorless to light yellow, clear

liquid

Boiling Point 172-174 (at 760 mmHg) °C

Density 0.818 g/cm³

Refractive Index 1.430

Specific Rotation ([α]D) +6.0 to +9.0 (neat) degrees

Flash Point 61.8 °C

Purity >98.0 % (GC)

CAS Number 1767-46-0

Chemical Properties
The chemical reactivity of (S)-(+)-4-Methyl-1-hexanol is primarily dictated by the primary

alcohol functional group. As such, it undergoes reactions typical of primary alcohols.

2.1. Oxidation

As a primary alcohol, (S)-(+)-4-Methyl-1-hexanol can be oxidized to form an aldehyde, (S)-4-

methylhexanal, which can be further oxidized to the corresponding carboxylic acid, (S)-4-

methylhexanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing

agent and reaction conditions.

2.2. Esterification

(S)-(+)-4-Methyl-1-hexanol readily reacts with carboxylic acids or their derivatives (such as

acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction is

fundamental in the synthesis of various flavor and fragrance compounds.
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2.3. Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group (e.g., by protonation or

conversion to a tosylate), making the molecule susceptible to nucleophilic substitution

reactions. This allows for the introduction of a wide range of functional groups at the C1

position.

Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and

characterization of (S)-(+)-4-Methyl-1-hexanol.

3.1. Synthesis of (S)-(+)-4-Methyl-1-hexanol

A plausible enantioselective synthesis of (S)-(+)-4-Methyl-1-hexanol can be adapted from

methods used for similar chiral alcohols. One such approach involves the asymmetric reduction

of a corresponding unsaturated ketone. A detailed, multi-step synthesis starting from

commercially available materials would be required to achieve the desired stereochemistry.

A potential synthetic route could start from a chiral precursor like (R)-citronellal. The synthesis

would involve several steps, including protection of the aldehyde, oxidative cleavage of the

double bond, and subsequent reduction and deprotection steps to yield the target molecule.

3.2. Determination of Physical Properties

The following are generalized protocols for the determination of the key physical properties of

(S)-(+)-4-Methyl-1-hexanol.

3.2.1. Boiling Point Determination (Capillary Method)

A small amount of the liquid sample is placed in a fusion tube.

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the

sample.

The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
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The temperature is slowly increased until a steady stream of bubbles emerges from the open

end of the capillary tube.

The heat is then removed, and the temperature at which the liquid just begins to enter the

capillary tube is recorded as the boiling point.

3.2.2. Density Measurement (Pycnometer Method)

A clean, dry pycnometer of a known volume is weighed accurately.

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

The filled pycnometer is then weighed again.

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus

the mass of the empty pycnometer) by the known volume of the pycnometer.

3.2.3. Refractive Index Measurement (Abbe Refractometer)

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and

allowed to dry.

A few drops of the liquid sample are placed on the surface of the prism.

The prism is closed, and the light source is adjusted.

The adjustment knob is turned until the boundary line between the light and dark fields is

sharp and centered in the crosshairs of the eyepiece.

The refractive index is then read directly from the instrument's scale.

3.2.4. Specific Rotation Measurement (Polarimeter)

A solution of the sample of known concentration is prepared in a suitable solvent, or the neat

liquid is used.

The polarimeter tube is filled with the sample, ensuring no air bubbles are present.
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The tube is placed in the polarimeter.

The analyzer is rotated until the light intensity is at a minimum or the two halves of the visual

field are of equal intensity.

The observed angle of rotation is recorded.

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed

rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL (or

density for a neat liquid).

3.3. Purity and Structural Confirmation

3.3.1. Gas Chromatography (GC)

The purity of (S)-(+)-4-Methyl-1-hexanol is typically determined by gas chromatography. A

small amount of the sample is injected into the GC instrument, where it is vaporized and

passed through a capillary column. The retention time of the compound is compared to that of

a standard, and the peak area is used to calculate the purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The chemical

shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed

information about the connectivity of the atoms in the molecule, confirming the presence of the

methyl, methylene, and hydroxyl groups in their expected positions.

Visualization of Methodologies
4.1. General Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical

characterization of a liquid sample like (S)-(+)-4-Methyl-1-hexanol.
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Caption: General workflow for the characterization of (S)-(+)-4-Methyl-1-hexanol.
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4.2. Logic of Chiral Synthesis

The synthesis of a specific enantiomer like (S)-(+)-4-Methyl-1-hexanol relies on the principles

of asymmetric synthesis. The following diagram illustrates the logical flow of a chiral synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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